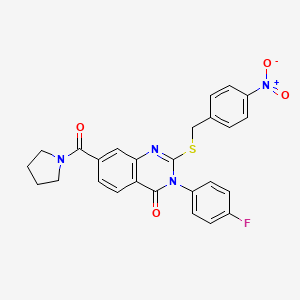

N-benzyl-6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “N-benzyl-6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide” are not well-documented in the literature. The molecular weight of the compound is 432.34.Applications De Recherche Scientifique

Quinazoline Derivatives in Medicinal Chemistry

Quinazoline derivatives constitute a significant class of heterocyclic compounds known for their diverse biological activities. These compounds are found in over 200 naturally occurring alkaloids and have been extensively studied for their potential as medicinal agents. The quinazoline nucleus serves as a stable scaffold for the introduction of various bioactive moieties, leading to the creation of novel compounds with antibacterial, antiviral, and anticancer activities among others. Quinazoline-based compounds have shown efficacy against various bacterial strains such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli, highlighting their potential in addressing antibiotic resistance (Tiwary et al., 2016).

Applications in Optoelectronics

Beyond their biomedical applications, quinazoline derivatives have also been explored for their optoelectronic properties. These compounds are integral to the development of electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Their incorporation into π-extended conjugated systems has proven valuable in creating novel optoelectronic materials. Quinazoline and pyrimidine derivatives, in particular, have been utilized in organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs and white OLEDs, demonstrating their utility in advancing technology (Lipunova et al., 2018).

Anticancer Activity

The anticancer potential of quinazoline derivatives has been a focal point of research, with numerous studies and patents filed regarding their efficacy in cancer treatment. These compounds have been shown to inhibit various cancer pathways, including EGFR, making them promising candidates for chemotherapy. Quinazoline derivatives have been documented to inhibit the growth of colorectal cancer cells by modulating the expression of genes and proteins involved in cancer progression, such as receptor tyrosine kinases and epidermal growth factor receptors (Moorthy et al., 2023).

Synthesis and Chemical Insights

The synthesis of quinazolines has been a subject of interest, with efforts directed towards developing eco-friendly and efficient methodologies. Recent advances in synthetic chemistry have facilitated the creation of quinazoline compounds through atom-efficient, multi-component strategies, underscoring the continuous innovation in the field (Faisal & Saeed, 2021).

Orientations Futures

Given the limited information available on “N-benzyl-6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide”, future research could focus on its synthesis, characterization, and potential applications, particularly given the known biological activities of quinazolinone and quinazoline derivatives .

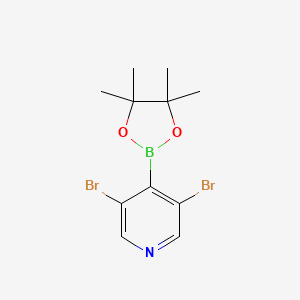

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-benzyl-6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide involves the reaction of 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline with benzylamine and 6-bromohexanoyl chloride.", "Starting Materials": [ "6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline", "benzylamine", "6-bromohexanoyl chloride" ], "Reaction": [ "Step 1: 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline is reacted with benzylamine in the presence of a base such as potassium carbonate to form N-benzyl-6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide.", "Step 2: N-benzyl-6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide is then reacted with 6-bromohexanoyl chloride in the presence of a base such as triethylamine to form the final product, N-benzyl-6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide." ] } | |

Numéro CAS |

422288-26-4 |

Nom du produit |

N-benzyl-6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide |

Formule moléculaire |

C21H22BrN3O2S |

Poids moléculaire |

460.39 |

Nom IUPAC |

N-benzyl-6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide |

InChI |

InChI=1S/C21H22BrN3O2S/c22-16-10-11-18-17(13-16)20(27)25(21(28)24-18)12-6-2-5-9-19(26)23-14-15-7-3-1-4-8-15/h1,3-4,7-8,10-11,13H,2,5-6,9,12,14H2,(H,23,26)(H,24,28) |

Clé InChI |

UCOIBNJLNKNDAH-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CNC(=O)CCCCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-dimethoxy-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2556672.png)

![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2556673.png)

![N-(5-(5-chlorothiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2556676.png)